(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
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Overview
Description
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thienyl group, and a pyrazolo[3,4-B]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-B]pyridine core or the thienyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrazolo[3,4-B]pyridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a research tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring fusion.
Uniqueness
(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is unique due to its specific combination of a cyclopropyl group, a thienyl group, and a pyrazolo[3,4-B]pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-cyclopropyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUOWSBQIELES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CS4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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